(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene
Overview
Description
(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene is a useful research compound. Its molecular formula is C60H66FeN2P2 and its molecular weight is 933 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications in Organic Synthesis
This class of compounds, including similar bis(phosphino)ferrocene derivatives, is extensively researched for their catalytic capabilities in facilitating various organic transformations. Their unique structural attributes, such as the presence of ferrocene, phosphino groups, and chiral centers, contribute to their effectiveness as ligands in metal-catalyzed reactions. These ligands are particularly notable in palladium-catalyzed cross-coupling reactions, where they enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, thus playing a crucial role in the synthesis of complex organic molecules.
Palladium-Catalyzed Cyanation of Aryl Bromides :The synthesis and catalytic use of phosphinoferrocene amidosulfonates in palladium-catalyzed cyanation of aryl bromides in aqueous reaction mediums have been explored. These ligands, upon reaction with palladium sources, yield anionic square-planar bis-phosphine complexes, showcasing their potential in facilitating environmentally friendly organic reactions (Schulz et al., 2012).
Gold-Catalyzed Enyne Cycloisomerization :Research has demonstrated the significant impact of constrained ferrocenyl diphosphines on the nuclearity of gold(I) complexes, which in turn dramatically affects gold-catalyzed enyne cycloisomerization. These findings highlight the critical role of ligand design in optimizing catalytic efficiency and selectivity in gold catalysis (Nguyen et al., 2020).
Coordination Behavior and Structural Studies
The coordination chemistry of bis(phosphinoferrocene) ligands has been extensively studied, revealing their versatile binding modes with various metal centers. These studies are pivotal in understanding the structural basis for the catalytic activity of metal complexes containing these ligands.
Flexible Bis(phosphinoferrocene) Ligands :Investigations into the synthesis and coordination behavior of flexible bis(phosphinoferrocene) ligands with Pd(II) and Au(I) complexes have provided valuable insights into their structural characteristics and potential applications in catalysis. X-ray diffraction analysis of these complexes has contributed to a deeper understanding of ligand-metal interactions and the impact of ligand flexibility on coordination geometry (Schulz et al., 2018).
Synthesis and Structural Characterization :The synthesis, structural characterization, and Hirshfeld analysis of compounds derived from hemilabile ferrocenylbisphosphane ligands underscore the significance of structural analysis in elucidating the properties of these organometallic compounds. Such studies are crucial for the rational design of ligands with tailored properties for specific catalytic applications (Kunchur et al., 2021).
Electrochemistry and Reactivity
The electrochemical properties of bis(phosphino)ferrocene ligands and their metal complexes have been a subject of interest, as these properties are closely related to their catalytic performance and potential applications in electronic materials.
- Electrochemistry of Ligands and Metal Complexes :The oxidative electrochemistries of chiral bisphosphinoferrocene ligands and their transition metal compounds have been explored, highlighting the influence of ligand structure on the electrochemical behavior of the complexes. Such studies are fundamental in advancing the application of these complexes in catalysis and materials science (Mandell et al., 2010).
Properties
InChI |
InChI=1S/2C30H33NP.Fe/c2*1-21-15-22(2)18-26(17-21)32(27-19-23(3)16-24(4)20-27)29-14-10-13-28(29)30(31(5)6)25-11-8-7-9-12-25;/h2*7-20,30H,1-6H3;/t2*30-;/m11./s1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUERARBCLXUXCP-LJXMUBMNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H66FeN2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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